

A Comprehensive Technical Guide to the Physicochemical Characteristics of Indan-5-Carboxylic Acid

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Compound of Interest

Compound Name: *Indan-5-carboxylic acid*

Cat. No.: *B184039*

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Abstract

Indan-5-carboxylic acid is a bicyclic organic compound featuring an indan scaffold substituted with a carboxylic acid group. This guide provides an in-depth analysis of its core physicochemical properties, standardized experimental protocols for their determination, and an exploration of its relevance as a structural motif in medicinal chemistry and drug development. Key data is presented in structured tables for clarity, and experimental workflows are visualized to facilitate understanding.

Core Physicochemical Properties

Indan-5-carboxylic acid is a solid at room temperature. The fusion of the aromatic and aliphatic rings creates a rigid, three-dimensional structure, while the carboxylic acid group imparts polarity and acidic properties, governing its solubility, ionization state, and potential for intermolecular interactions.

Quantitative Data Summary

The key physicochemical parameters of **Indan-5-carboxylic acid** are summarized in the table below. These values are crucial for predicting its behavior in various chemical and biological systems.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1]
Molecular Weight	162.19 g/mol	[1][2]
Melting Point	184 °C	[1][3]
Boiling Point	126-128 °C (at 0.6 Torr)	[1][3]
Density (Predicted)	1.237 ± 0.06 g/cm ³	[3]
pKa (Predicted)	4.44 ± 0.20	[3]
Appearance	White to off-white solid	
LogP (Octanol/Water)	Not experimentally determined; predicted values vary.	

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Qualitative Properties

- **Solubility:** As a carboxylic acid, **Indan-5-carboxylic acid** is expected to have low solubility in water due to the nonpolar indan backbone. Its solubility increases significantly in basic aqueous solutions where it forms the more soluble carboxylate salt. It is generally soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[4] The solubility in organic solvents can be enhanced by the presence of small amounts of water.[5][6]
- **Acidity:** The carboxylic acid group is a weak acid. The predicted pKa of ~4.44 is typical for an aromatic carboxylic acid, indicating that at physiological pH (≈7.4), the molecule will exist almost entirely in its deprotonated, anionic carboxylate form.[3] This ionization is critical for its biological activity and pharmacokinetic properties.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **Indan-5-carboxylic acid**.

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorptions of the carboxylic acid group. A very broad O–H stretching band is expected from approximately 2500 to 3300 cm^{-1} .^{[7][8]} A strong, sharp C=O stretching absorption should appear between 1690 and 1760 cm^{-1} .^[7] Additionally, a C–O stretching band is anticipated in the 1210-1320 cm^{-1} region.^{[7][9]}
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The most downfield signal will be the acidic proton of the carboxyl group, typically appearing as a broad singlet around 10-13 ppm.^{[10][11]} The aromatic protons on the indan ring will resonate in the aromatic region (approx. 7-8 ppm), and the aliphatic protons of the five-membered ring will appear further upfield as multiplets.
 - ^{13}C NMR: The carboxyl carbon will produce a characteristic signal in the downfield region of the spectrum, typically between 165 and 185 ppm.^[11] The aromatic and aliphatic carbons of the indan structure will have distinct chemical shifts that can be assigned using 2D NMR techniques.^[10]

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for key characterization experiments.

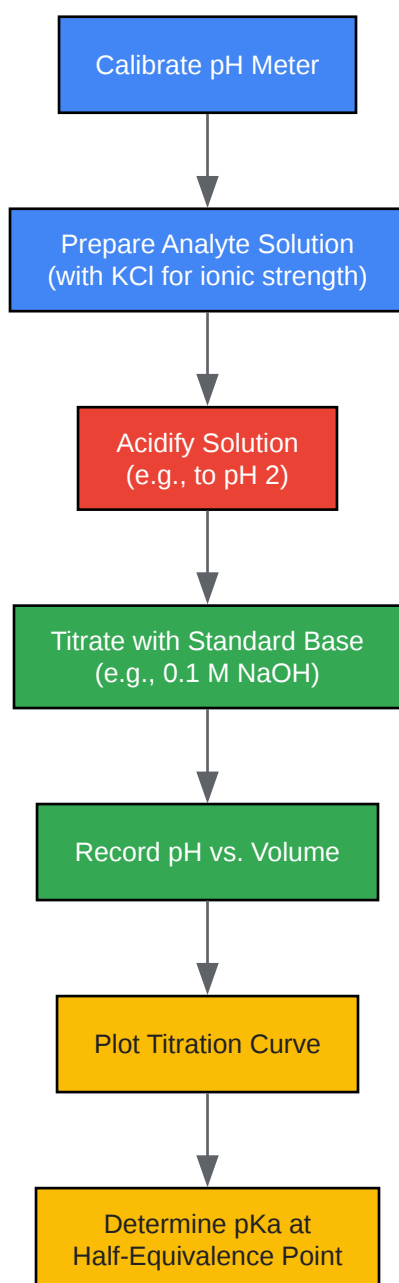
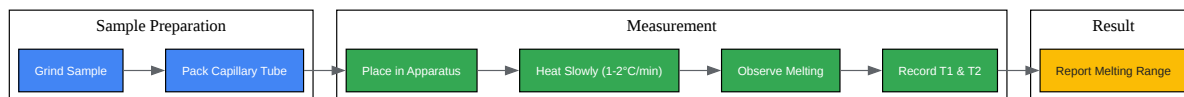
Melting Point Determination

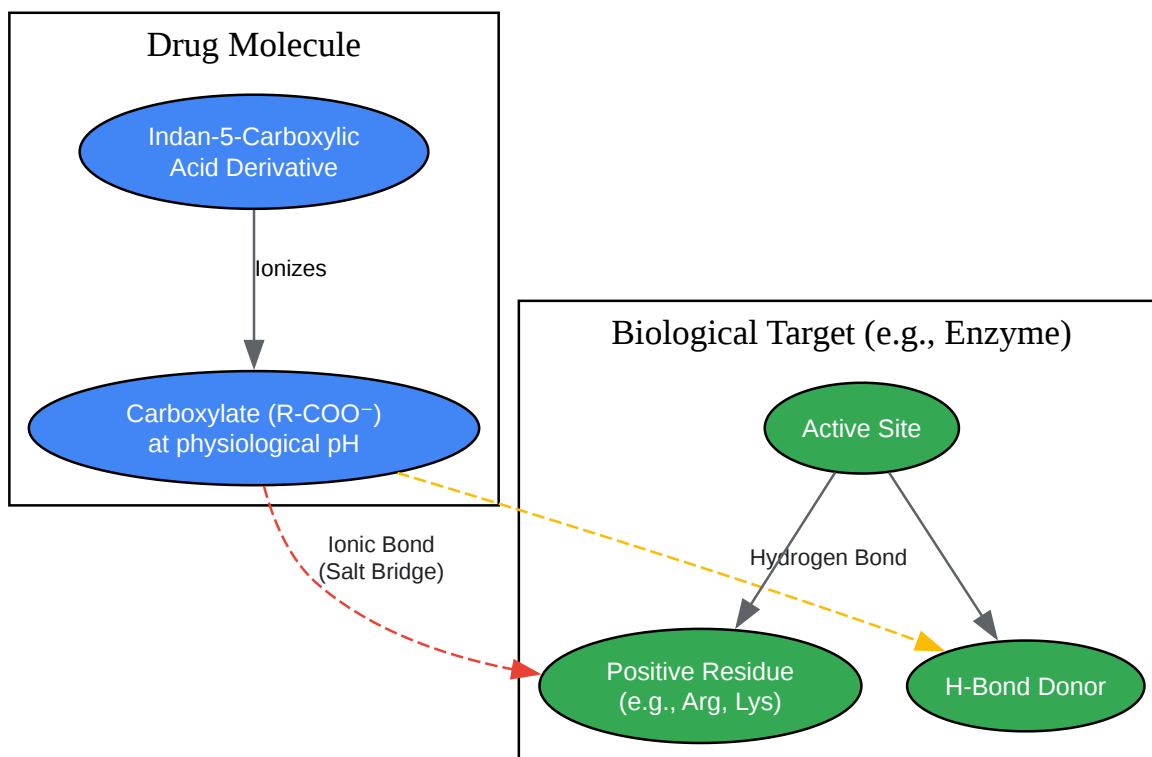
The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure substance.

Methodology: Capillary Method

- Sample Preparation: A small amount of finely powdered, dry **Indan-5-carboxylic acid** is packed into a thin-walled capillary tube to a height of 1-2 mm.^{[12][13][14]}
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.^[12]

- Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[\[14\]](#)
- Observation: The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded.[\[13\]](#)[\[15\]](#)
- Reporting: The melting point is reported as the range $T_1 - T_2$. For a pure compound, this range is typically narrow (0.5-1.0 °C).





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